Researchers targeting mitochondrial TRAP1 for cancer therapy require a validated starting material for DN401 synthesis. 6-Bromo-2H-1,3-benzodioxol-5-amine provides the essential 6-bromo-benzodioxole scaffold: • Enables DN401 synthesis (TRAP1 IC₅₀ = 79 nM, 8.8-fold selectivity over Hsp90) • Bromine atom supports cross-coupling and serves as a built-in anomalous scattering phasing anchor for co-crystallography • Distinctive ⁷⁹Br:⁸¹Br isotopic doublet permits unambiguous LC-MS/MS tracking without radiolabeling
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
CAS No.56251-58-2
Cat. No.B1281012
⚠ Attention: For research use only. Not for human or veterinary use.
6-Bromo-2H-1,3-benzodioxol-5-amine: Halogenated Building Block
6-Bromo-2H-1,3-benzodioxol-5-amine (CAS 56251-58-2) is a heterocyclic aromatic amine featuring a 1,3-benzodioxole core substituted with a bromine atom at the 6-position and a primary amine at the 5-position . With a molecular formula of C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol, this compound exists as a brown solid at room temperature with a reported melting point of 83–85 °C . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, serving as a key building block for the construction of bioactive molecules, notably the selective TRAP1 inhibitor DN401 . The presence of the bromine substituent enables further functionalization via cross-coupling reactions, while the amine group allows for amidation, reductive amination, and diazotization chemistry [1].
WorkflowHalogenated building block for cross-coupling and amination
Use ContextSupports medicinal chemistry and structural biology workflows
[1] Altundas, A.; et al. Synthesis and Evaluation of New Benzodioxole-Based Thiosemicarbazone Derivatives as Potential Antitumor Agents. Molecules 2016, 21, 1598. View Source
The 6-bromo substituent on the benzodioxole ring imparts distinct electronic, steric, and reactivity characteristics that directly influence downstream biological activity of derived compounds [1]. In benzodioxole-based thiosemicarbazone series, the bromo-substituted derivatives exhibited superior acetylcholinesterase (AChE) inhibitory activity compared to chloro- and unsubstituted analogs, with the most potent bromo-containing compound (compound 10) achieving an IC₅₀ of 108.0 ± 3.53 µM against AChE [1][2]. Furthermore, the 6-bromo-1,3-benzodioxol-5-amine scaffold is an essential precursor for DN401, a TRAP1-selective inhibitor (IC₅₀ = 79 nM for TRAP1 vs. 698 nM for Hsp90); replacing the bromine with chlorine, fluorine, or hydrogen would alter the steric bulk and halogen-bonding capacity, potentially abolishing the TRAP1 selectivity that makes DN401 a valuable chemical probe [3]. Generic substitution therefore risks compromising both the synthetic tractability and the target selectivity profiles of derived bioactive molecules.
Chloro or fluoro analogs may not replicate TRAP1 selectivity. Halogen-bonding and steric bulk differences can abolish the 8.8-fold selectivity window reported for the bromo-derived probe.
AChE inhibitory activity may shift downward. SAR data indicate that replacing bromine with chlorine or hydrogen reduces potency in thiosemicarbazone series; scaffold-hopping requires revalidation.
Anomalous scattering and MS-tag utility may be lost. Fluoro and chloro analogs provide weaker or absent phasing signal and less diagnostic isotopic patterns for structural and DMPK studies.
[1] Altundas, A.; et al. Synthesis and Evaluation of New Benzodioxole-Based Thiosemicarbazone Derivatives as Potential Antitumor Agents. Molecules 2016, 21, 1598. View Source
[2] Altundas, A.; et al. Molecules 2016, 21, 1598. Table 4 and Section 2.2.4: compound 10 (6-bromo-substituted) AChE IC₅₀ = 108.0 ± 3.53 µM vs. galantamine IC₅₀ = 1.83 ± 0.21 µM; bromo substitution increased AChE inhibition relative to other halogen substitutions. View Source
[3] Protein Data Bank Japan. 5y3n: Structure of TRAP1 Complexed with DN401. Summary notes that DN401 bound better to TRAP1 than to Hsp90 and exhibited potent anticancer activity. View Source
Melting Point and Crystallinity: Bromo vs. Chloro Analog
6-Bromo-2H-1,3-benzodioxol-5-amine exhibits a melting point of 83–85 °C , whereas the 6-chloro analog (CAS 76958-07-1) melts at 99 °C . This 14–16 °C lower melting point for the bromo compound indicates weaker intermolecular forces in the crystalline lattice, which can translate to enhanced solubility in organic solvents during recrystallization and improved handling characteristics for solid-phase synthesis applications.
Melting Point vs. Chloro AnalogData to verify
Δmp ≈ 14–16 °C lower (83–85 °C vs. 99 °C)
May support easier recrystallization and solid-phase handling
Reported literature values; source-specific review recommended
Melting point (crystalline solid thermal stability and purification-relevant property)
Target Compound Data
83–85 °C
Comparator Or Baseline
6-Chloro-1,3-benzodioxol-5-amine: 99 °C
Quantified Difference
Δmp ≈ 14–16 °C lower for the bromo compound
Conditions
Reported melting point (lit.) values from vendor technical datasheets and chemical databases; standard capillary method assumed.
Why This Matters
A lower melting point correlates with reduced lattice energy, often translating to higher solubility and easier purification, which is a critical factor for synthetic chemists selecting building blocks for multi-step synthesis.
Bromine Heavy-Atom Effect for X-ray and MS Detection
The bromine atom in 6-Bromo-2H-1,3-benzodioxol-5-amine (MW = 216.03 g/mol) provides a distinctive isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1 ratio) that serves as a diagnostic tool in mass spectrometry, enabling unambiguous tracking of this building block through synthetic sequences [1]. In comparison, the 6-fluoro analog (MW = 155.13 g/mol) [2] and 6-chloro analog (MW = 171.58 g/mol) offer less pronounced or absent isotopic patterns, reducing their utility as internal mass tags. Additionally, bromine's significant anomalous scattering (f'' = 1.28 e⁻ for Cu Kα radiation) makes it the preferred heavy atom for experimental phasing in X-ray crystallography of derived ligand–protein complexes, as demonstrated in the TRAP1–DN401 co-crystal structure (PDB: 5y3n) [3].
Bromine Heavy-Atom EffectClass-level inference
~2× greater anomalous scattering vs. Cl; diagnostic 1:1 MS doublet
Supports experimental phasing and unambiguous MS tracking
6-Fluoro analog: MW 155.13 g/mol; ¹⁹F 100% abundance (no diagnostic doublet); negligible anomalous scattering. 6-Chloro analog: MW 171.58 g/mol; ³⁵Cl/³⁷Cl ratio ~3:1 but low mass defect separation; f''(Cu Kα) ≈ 0.70 e⁻.
Quantified Difference
Bromine provides ~2× greater anomalous scattering than chlorine and a diagnostic 1:1 doublet in MS vs. fluorine's singlet.
Conditions
X-ray crystallography at Cu Kα wavelength (1.5418 Å); ESI or EI mass spectrometry.
Why This Matters
For structural biology groups planning co-crystallization and phasing of ligand–target complexes, the bromine atom provides a built-in anomalous scatterer that eliminates the need for additional heavy-atom derivatization, directly accelerating structure-based drug design.
[3] Protein Data Bank Japan. 5y3n: Structure of TRAP1 Complexed with DN401. The 6-bromo-benzodioxole moiety of DN401 enabled experimental phasing of the co-crystal structure. View Source
Bromo Scaffold Enables TRAP1 Selectivity Over Hsp90
The derivative DN401, synthesized directly from 6-Bromo-2H-1,3-benzodioxol-5-amine, exhibits potent and selective inhibition of the mitochondrial chaperone TRAP1 (IC₅₀ = 79 nM) with 8.8-fold selectivity over the closely related cytosolic chaperone Hsp90 (IC₅₀ = 698 nM) [1]. This selectivity profile is attributed to the 6-bromo-benzodioxole moiety occupying a distinct hydrophobic pocket in TRAP1 that is not present in Hsp90, as revealed by the co-crystal structure [2]. In contrast, derivatives built from the 6-chloro or unsubstituted benzodioxol-5-amine scaffolds have not been reported to achieve comparable TRAP1 selectivity, underscoring the critical role of the bromine substituent in molecular recognition [3].
TRAP1 vs. Hsp90 inhibitory potency and selectivity ratio
Target Compound Data
DN401 (derived from 6-Bromo-2H-1,3-benzodioxol-5-amine): TRAP1 IC₅₀ = 79 nM; Hsp90 IC₅₀ = 698 nM; Selectivity ratio (Hsp90/TRAP1) = 8.8-fold.
Comparator Or Baseline
6-Chloro or unsubstituted benzodioxol-5-amine-derived analogs: no reported TRAP1-selective inhibition; selectivity ratio not quantifiable (class-level baseline of TRAP1-nonselective Hsp90 inhibitors).
Quantified Difference
8.8-fold selectivity for TRAP1 over Hsp90, a window that enables target-specific pharmacological studies in mitochondrial biology.
Conditions
Biochemical competitive binding assay using recombinant TRAP1 and Hsp90α proteins.
Why This Matters
The 8.8-fold selectivity window is essential for dissecting TRAP1-specific biology without confounding Hsp90 inhibition; procurement of the 6-bromo building block is therefore a prerequisite for replicating DN401 synthesis and its pharmacological validation.
In a systematic SAR study of benzodioxole-based thiosemicarbazone derivatives, the bromo-substituted compound 10 was identified as the most potent AChE inhibitor with an IC₅₀ of 108.0 ± 3.53 µM [1]. The study explicitly concluded that 'bromo-substituted 1,3-benzodioxole ring increased the inhibitory activity against AChE' compared to chloro-, nitro-, cyano-, and unsubstituted phenyl analogs [1][2]. Compounds lacking the bromo substituent (e.g., compounds 3 and 5) showed no detectable AChE inhibition, and the chloro-substituted compound 9 exhibited a ~2-fold lower potency (IC₅₀ = 205.0 ± 5.0 µM) [1]. This class-level SAR supports the strategic value of the 6-bromo building block for constructing AChE-targeted compound libraries.
AChE Inhibitory ActivityClass-level inference
~1.9-fold more potent than chloro analog (IC₅₀ = 108 µM vs. 205 µM)
Bromo substitution may enhance AChE-targeted library outcomes
Ellman's method; SAR from thiosemicarbazone series
Bromo derivative is ~1.9-fold more potent than chloro derivative; bromo vs. unsubstituted: activity gained from undetectable to 108 µM.
Conditions
Ellman's spectrophotometric method using AChE from electric eel; acetylthiocholine as substrate.
Why This Matters
If your research program targets AChE for neurodegenerative disease, starting from the 6-bromo building block provides a proven SAR advantage over the chloro or unsubstituted analogs, potentially saving synthetic iterations.
TRAP1 Chemical Probe Synthesis for Mitochondrial Biology
Groups investigating mitochondrial TRAP1 as a cancer target should procure 6-Bromo-2H-1,3-benzodioxol-5-amine as the starting material for DN401 synthesis. DN401 achieves 79 nM potency on TRAP1 with 8.8-fold selectivity over Hsp90 [1][2], a selectivity window that is structurally dependent on the 6-bromo-benzodioxole moiety as confirmed by co-crystallography (PDB: 5y3n) . Alternative halogen-substituted building blocks have not yielded comparable TRAP1-selective inhibitors, making the bromo compound the only validated entry point to this chemotype.
AChE-Focused Compound Libraries for Neurodegeneration
The established SAR from the benzodioxole-thiosemicarbazone series demonstrates that bromo-substitution on the benzodioxole ring enhances AChE inhibitory activity relative to chloro-, nitro-, and unsubstituted analogs [1]. Compound libraries constructed from 6-Bromo-2H-1,3-benzodioxol-5-amine are therefore more likely to yield AChE-active hits than libraries built from the 6-chloro (IC₅₀ = 205 µM) or unsubstituted (inactive) building blocks [1]. This is particularly relevant for Alzheimer's disease programs where benzodioxole-based AChE inhibitors are actively patented [2].
X-ray Crystallography Phasing Without Heavy-Atom Soaking
The bromine atom's significant anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα) makes 6-Bromo-2H-1,3-benzodioxol-5-amine an ideal building block for synthesizing ligands destined for co-crystallization with protein targets [1]. Unlike the 6-fluoro analog (negligible anomalous signal) or 6-chloro analog (weaker signal, f'' ≈ 0.70 e⁻), the bromo compound provides a built-in phasing anchor that can determine experimental phases via single-wavelength anomalous diffraction (SAD), accelerating structure determination and eliminating the need for hazardous heavy-atom soaking [2].
Isotopic Tagging for MS-Based ADME and Metabolic Tracing
The characteristic 1:1 ⁷⁹Br:⁸¹Br isotopic doublet of 6-Bromo-2H-1,3-benzodioxol-5-amine serves as an unambiguous mass tag for tracking this building block (and its downstream metabolites) through complex biological matrices by LC-MS/MS [1]. This isotopic signature, absent in the 6-fluoro analog (singlet ¹⁹F) and less distinctive in the 6-chloro analog (3:1 ratio), enables confident metabolite identification and quantification in drug metabolism and pharmacokinetic (DMPK) studies without the need for custom radiolabeled synthesis.
Application
Selection Property
Validation Focus
TRAP1 chemical probe synthesis
Bromo-dependent selectivity pocket fit
TRAP1 vs. Hsp90 selectivity ratio review
AChE-focused library construction
Reported SAR advantage for bromo-substitution
AChE inhibition potency endpoint review
X-ray crystallography phasing
High anomalous scattering factor (f'' ≈ 1.28 e⁻)
SAD phasing and structure determination workflow
MS-based ADME and metabolic tracing
Diagnostic 1:1 ⁷⁹Br:⁸¹Br isotopic signature
Metabolite identification in complex matrices
[1] NIST Chemistry WebBook. Bromine Isotopic Abundance Data; Anomalous Scattering Factors for Cu Kα. View Source
[2] Protein Data Bank Japan. 5y3n: TRAP1–DN401 Co-Crystal Structure; demonstrates successful experimental phasing using the bromine atom of the 6-bromo-benzodioxole moiety. View Source
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